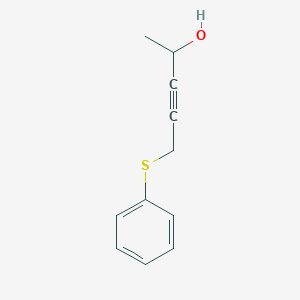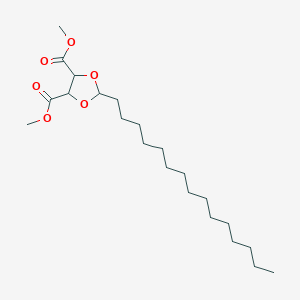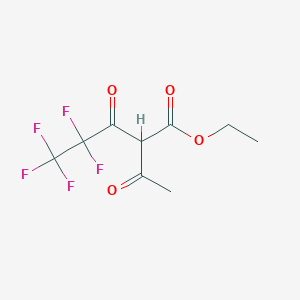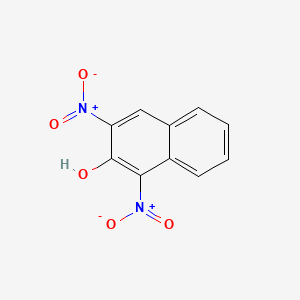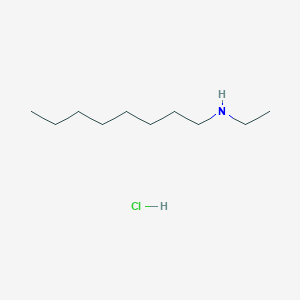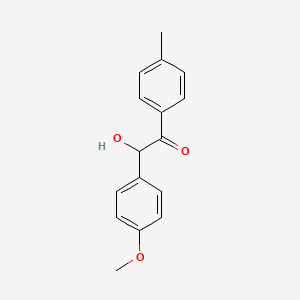
2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one typically involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as column chromatography, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-methoxyphenyl)-1-(4-methylphenyl)ethanone, while reduction may produce 2-(4-methoxyphenyl)-1-(4-methylphenyl)ethanol.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-2-(4-methoxyphenyl)-1-phenylethan-1-one
- 2-Hydroxy-2-(4-methylphenyl)-1-phenylethan-1-one
- 2-Hydroxy-2-(4-methoxyphenyl)-1-(4-chlorophenyl)ethan-1-one
Uniqueness
2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one is unique due to the presence of both methoxy and methyl groups, which impart distinct chemical properties
Propiedades
Número CAS |
121905-26-8 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-11-3-5-12(6-4-11)15(17)16(18)13-7-9-14(19-2)10-8-13/h3-10,16,18H,1-2H3 |
Clave InChI |
NYKWFCIPQUCOOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)

![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
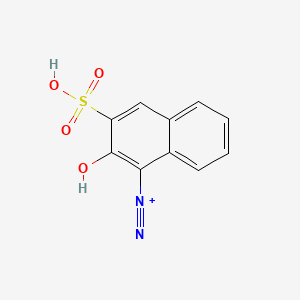

![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)

![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
